Norfenefrine

Catalog No.
S537502
CAS No.
536-21-0
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norfenefrine

CAS Number

536-21-0

Product Name

Norfenefrine

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2

InChI Key

LRCXRAABFLIVAI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C(CN)O

Solubility

Soluble in DMSO

Synonyms

3-octopamine, A.S. COR, alpha-(aminomethyl)-3-hydroxybenzyl alcohol, m-octopamine, Norfenefrin Ziethen, Norfenefrin-ratiopharm, norfenefrine, norfenefrine citrate (1:1), (R)-(R-(R*,R*))-isomer, norfenefrine citrate (1:1), (R-(R*,R*))-isomer, norfenefrine hydrochloride, norfenefrine hydrochloride, (+,-)-isomer, norfenefrine hydrochloride, (R)-isomer, norfenefrine hydrochloride, (S)-isomer, norfenefrine sulfate, norfenefrine, (+)-isomer, norfenefrine, (+,-)-isomer, norfenefrine, (-)-isomer, norfenefrine, 2H-labeled cpd, norphenylephrine, Novadral

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O

Description

The exact mass of the compound Norfenefrine is 153.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tyramine - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Norfenefrine, also known as norephedrine, is a metabolite of norepinephrine (noradrenaline). It is formed when the body breaks down norepinephrine. While norfenefrine itself has no significant physiological effects, its measurement in urine or blood serves as a biomarker for sympathetic nervous system activity ().

Assessing Sympathetic Nervous System Activity

Norfenefrine levels reflect sympathetic nervous system activity. This system plays a crucial role in the body's "fight-or-flight" response, increasing heart rate, blood pressure, and blood sugar levels during stress or physical exertion. Researchers measure norfenefrine levels to understand how the sympathetic nervous system reacts in various situations ().

For example, studies have investigated changes in norfenefrine levels in response to:

  • Acute Stress: Researchers have observed elevated norfenefrine levels in individuals experiencing acute stress, such as public speaking or psychological testing ().
  • Exercise: Norfenefrine levels typically increase during exercise due to the body's increased demand for oxygen and energy ().
  • Neurological Disorders: Norfenefrine levels may be altered in some neurological disorders that affect the sympathetic nervous system, such as Parkinson's disease ().

Understanding Metabolic Processes

Norfenefrine measurement can also provide insights into metabolic processes. Studies have explored how factors like diet and medications may influence norfenefrine excretion.

For instance, research suggests that a high-carbohydrate diet might lead to increased norfenefrine excretion compared to a high-fat diet ().

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.8

Exact Mass

153.079

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

4779-94-6 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Agonists

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA05 - Norfenefrine

Pictograms

Irritant

Irritant

Other CAS

13026-50-1
536-21-0
15308-34-6

Wikipedia

Norfenefrine

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15

High sensitivity deep-UV LED-based z-cell photometric detector for capillary liquid chromatography

Yan Li, Pavel N Nesterenko, Roger Stanley, Brett Paull, Mirek Macka
PMID: 30143218   DOI: 10.1016/j.aca.2018.06.005

Abstract

A new high sensitivity deep-UV LED photometric detector with a z-type flow cell (45 nL or 180 nL) for miniaturised and portable capillary liquid chromatography (LC) was designed and fabricated to overcome sensitivity limitations due to short pathlength in on-capillary detectors. The new detector has a 10 mm geometric pathlength and uses high intensity light-emitting diodes (LED) as light sources in the deep-UV range (254 nm and 280 nm). No optical reference was necessary due to the low drift in the signal. Stray light was minimized by the use of an adjustable slit with a 0.5 mm pinhole. The direct relationship between absorbance and concentration was obtained using dichromate to evaluate the sensitivity and the linearity range of the detector. Performance of the miniaturised version was compared with that obtained from a commercial benchtop detector for capillary LC under the same conditions using the same optical z-cell. The miniaturised version exhibited a superior performance across all parameters, including 3 times higher effective pathlength, 4 times higher upper limit of detector linearity, and 2-5 times lower stray light levels. An application of the new detector was shown with the detection of l-dopa, l-tyrosine, norfenefrine, phenylephrine and tyramine, separated using capillary LC. The baseline noise level recorded was as low as 3.9 μAU. Further, the detector was applied in a miniaturised capillary LC for the indirect detection of common inorganic anions. In comparison to an on-capillary LED detector applied under similar chromatographic conditions, there was a 50 times higher signal to noise (S/N) ratio.


Fatal non-accidental alpha-lipoic acid intoxication in an adolescent girl

B Hadzik, H Grass, E Mayatepek, T Daldrup, T Hoehn
PMID: 24810749   DOI: 10.1055/s-0034-1372622

Abstract

The aim of our report is to increase awareness that the antioxidant alpha-lipoic acid, which is marketed primarily as weight loss and energy supplement, has potentially lethal effects. A 14-year-old girl ingested in suicidal intention a large amount of alpha-lipoic acid, which led to multiorgan failure and subsequent death within 24 h. Multiorgan failure consisted of decreased myocardial contractility, seizures, anuria, thrombocytopenia, and coagulopathy. Therapy consisted of ventilation, anticonvulsive treatment and circulatory support with high-dose catecholamines. According to alpha-lipoic acid serum levels following ingestion the girl must have ingested a minimum of 10 alpha-lipoic acid tablets of 600 mg each. This is the first report on a fatal case of alpha-lipoic acid ingestion, which is intended to inform physicians, pharmacists and patients about critical side effects of this allegedly innocuous drug.


A multichannel electrophoresis microchip platform for rapid chiral selector screening

Yan Gao, Yong Luo, Jianhua Qin, Bingcheng Lin
PMID: 18384040   DOI: 10.1002/elps.200700384

Abstract

This study presents a four-channel electrophoresis chip platform, featuring double-cross hydrostatic sample injection, for rapid chiral selector screening. This platform needs only five electrodes to drive microchip electrophoresis in four separate channels for screening four chiral selectors at a time. To demonstrate the performance of this screening platform, eight neutral CDs and their derivatives as chiral selectors were screened towards two FITC-labeled chiral compounds. The screening could be accomplished in less than 2 min. Dimethyl-beta-CD and hydroxypropyl-alpha-CD was demonstrated to be the appropriate selectors for FITC-norfenefrine and FITC-baclofen, respectively. The established platform is easy to operate and suitable for rapid screening process, which is expected to be a potential platform for high-throughput screening of chiral selectors.


Sympathetic nervous system activity and anti-lipolytic response to iv-glucose load in subcutaneous adipose tissue of obese and obese type 2 diabetic subjects

Uwe Schumann, Christopher P Jenkinson, Andreas Alt, Martina Zügel, Jürgen M Steinacker, Marion Flechtner-Mors
PMID: 28346464   DOI: 10.1371/journal.pone.0173803

Abstract

The study aim was to investigate the effect of endogenous insulin release on lipolysis in subcutaneous adipose tissue after adrenergic stimulation in obese subjects diagnosed with type 2 diabetes (T2D). In 14 obese female T2D subjects, or 14 obese non-T2D controls, glycerol concentration was measured in response to the α1,2,ß-agonist norepinephrine, the α1-agonist norfenefrine and the ß2-agonist terbutaline (each 10-4 M), using the microdialysis technique. After 60 minutes of stimulation, an intravenous glucose load (0.5 g/kg lean body mass) was given. Local blood flow was monitored by means of the ethanol technique. Norepinephrine and norfenefrine induced a four and three fold rise in glycerol dialysate concentration (p<0.001, each), with a similar pattern in adipose tissue. Following agonist stimulation and glucose infusion, endogenous insulin release inhibited lipolysis in the presence of norepinephrine, which was more rapid and pronounced in healthy obese controls than in T2D subjects (p = 0.024 obese vs T2D subjects). Insulin-induced inhibition of lipolysis in the presence of norfenefrine was similar in all study participants. In the presence of terbutaline the lipolysis rate increased two fold until the effect of endogenous insulin (p<0.001). A similar insulin-induced decrease in lipolysis was observed for each of the norfenefrine groups and the terbutaline groups, respectively. Adipose tissue blood flow remained unchanged after the iv-glucose load. Both norepinephrine and norfenefrine diminished blood flow slightly, but insulin reversed this response (p<0.001 over the entire time). Terbutaline alone and terbutaline plus increased endogenous insulin augmented local blood flow (p<0.001 over the entire time). In conclusion, a difference in insulin-induced inhibition of lipolysis was observed in obese T2D subjects compared to obese healthy controls following modulation of sympathetic nervous system activity and is assumed to be due to ß1-adrenoceptor mediated stimulation by norepinephrine.


Roles of MMP-2/-9 in cardiac dysfunction during early multiple organ failure in an ovine animal model

Jeremias Wohlschlaeger, Henning D Stubbe, Klaus J Schmitz, Naomasa Kawaguchi, Atsushi Takeda, Nobuakira Takeda, Frank Hinder, Hideo A Baba
PMID: 16308106   DOI: 10.1016/j.prp.2005.08.009

Abstract

Biventricular dilation and severe cardiac dysfunction are observed during septic shock. However, when endotoxemia and vasoconstrictor-masked hypovolemia work in concert in the pathogenesis of shock, the clinical scenario is more adverse compared to one of the insults acting alone. Matrix metalloproteinases (MMPs) are involved in chronic and acute heart failure by degrading the mechanical scaffold of the heart and several intracellular proteins. Therefore, the roles of MMP-2, MMP-9, MT1-MMP, focal adhesion kinase (FAK), and Paxillin in hearts of early multiple organ failure induced by norfenefrine-masked hypovolemia and endotoxemia were investigated in an ovine model. Experimental groups included (1) norfenefrine-masked hypovolemia plus endotoxemia (NMH+ENDO) (n=6), (2) norfenefrine-masked hypovolemia without endotoxemia (NMH) (n=6), (3) recurrent endotoxemia during normovolemia (ENDO) (n=6), and (4) healthy untreated controls (CON) (n=3). Apoptosis was determined by TUNEL-staining. Gel zymography revealed significantly increased MMP-2 activity in NMH+ENDO compared to ENDO and controls. MMP-9 activity was significantly elevated in all experimental groups. MMP-2 was significantly increased at the protein level, while MMP-9 was unaltered. MT1-MMP was not significantly changed in any group. Increased MMP activities were associated with cardiac deterioration. MMP-2/-9 activity and phosphorylated Paxillin (p-Paxillin) expression correlated positively with cardiomyocyte apoptosis. This study underscores the pivotal roles of MMP in acute cardiac dysfunction during early multiple organ failure in combined vasoconstrictor-masked hypovolemic and endotoxemia shock.


Chiral separations on multichannel microfluidic chips

Yan Gao, Zheng Shen, Hui Wang, Zhongpeng Dai, Bingcheng Lin
PMID: 16278920   DOI: 10.1002/elps.200500283

Abstract

Chiral separations of FITC-labeled basic drugs on multichannel microfluidic chips with LIF detector were investigated. A preliminary screening procedure for seven neutral CDs was performed under optimized conditions for chiral separations of three FITC-labeled drugs (baclofen, norfenefrine, and tocainide) on a mono-channel microfluidic chip. According to the results of screening, FITC-baclofen and FITC-norfenefrine as well as two chiral selectors including gamma-CD and dimethyl-beta-CD (DM-beta-CD) were selected as models to perform chiral separations on a two-channel chip. FITC-baclofen enantiomers were separated completely by gamma-CD in one channel, while resolution of FITC-norfenefrine enantiomers was achieved by DM-beta-CD in the other channel in the same run. Furthermore, the feasibility of using one chiral selector to separate multiple chiral samples was studied on a four-channel chip. These results show that multichannel chip has a potential for chiral high-throughput screening.


[Depot novadral as a prophylactic in circulatory collapse after epidural anesthesia]

H JORGENSEN
PMID: 14407910   DOI:

Abstract




Sympathetic regulation of glucose uptake by the alpha1-adrenoceptor in human obesity

Marion Flechtner-Mors, Christopher P Jenkinson, Andreas Alt, Hans K Biesalski, Guido Adler, Herwig H Ditschuneit
PMID: 15090628   DOI: 10.1038/oby.2004.70

Abstract

To investigate the involvement of alpha1-adrenoceptors in the sympathetic regulation of glucose uptake in human adipocytes.
Twenty-four severely obese subjects participated in this study. The microdialysis technique was used to determine interstitial glucose concentration after stimulation of abdominal subcutaneous adipose tissue with the alpha1-agonist norfenefrine, the alpha1,2beta-agonist norepinephrine, and both agents in combination with the alpha1-antagonist urapidil. The effect of beta-adrenoceptor stimulation was assessed by orciprenaline. Changes in local blood flow were determined using the ethanol escape technique.
Both norfenefrine and norepinephrine induced a concentration-dependent decrease of interstitial glucose concentration, with a greater decrease observed with norepinephrine. Preperfusion of adipose tissue with urapidil inhibited glucose decrease. The inhibition was overcome with high concentrations of norfenefrine and norepinephrine, respectively. Both adrenergic agents induced tachyphylaxia. Urapidil enhanced extracellular glucose level at high concentration. Blood flow decreased in the presence of norfenefrine and norepinephrine but increased in response to urapidil. The accelerated blood flow due to urapidil was counteracted by norepinephrine and norfenefrine. Orciprenaline decreased interstitial glucose concentration and increased nutritive blood flow. The observed changes in blood flow induced by adrenergic agents were not related to glucose uptake.
The stimulatory effect of the sympathetic nerves on glucose uptake in subcutaneous adipose tissue appears to be mediated by the alpha1-adrenoceptor. Norepinephrine enhances glucose entry into adipocytes independently of insulin action. In obese subjects with insulin resistance, the alpha1-adrenergic receptor may provide an important alternative pathway for glucose uptake.


[On the hypotensive effect of modern psychopharmaca and its therapeutic management by the circulatory agent Novadral]

F SCHLAKE
PMID: 14498499   DOI:

Abstract




A new copper(I)-tetrahydrosalen-catalyzed asymmetric Henry reaction and its extension to the synthesis of (S)-norphenylephrine

Yan Xiong, Fei Wang, Xiao Huang, Yuehong Wen, Xiaoming Feng
PMID: 17068834   DOI: 10.1002/chem.200601262

Abstract

A new chiral hydrogenated salen catalyst has been developed for the asymmetric Henry reaction which produces the expected products in moderate to high yields (up to 98 %) with excellent enantioselectivities (up to 96 % ee). A variety of aromatic, heteroaromatic, enal, and aliphatic aldehydes were found to be suitable substrates in the presence of hydrogenated salen 1 f (10 mol %), (CuOTf)(2)C(7)H(8) (5 mol %), and 4 A molecular sieves. This process is air-tolerant and easily manipulated with readily available reagents, and has been successfully extended to the synthesis of (S)-norphenylephrine in 67 % overall yield, starting from commercially available m-hydroxybenzaldehyde. Based on experimental investigations and MM+ calculations, a possible catalytic cycle including a transition state (8 or A) has been proposed to explain the origin of reactivity and asymmetric inductivity.


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